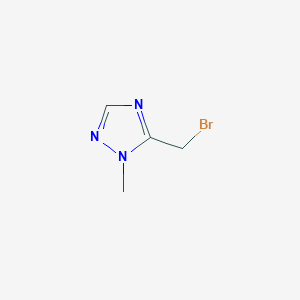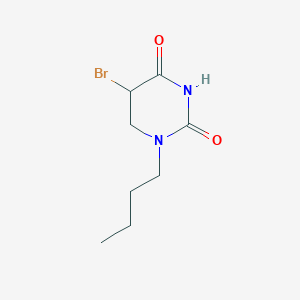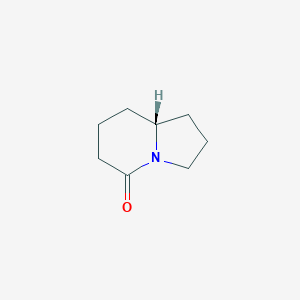
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with a phenacyl group, a sulfanyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as β-diketones and guanidine derivatives under acidic or basic conditions.
Introduction of the Phenacyl Group: The phenacyl group can be introduced via Friedel-Crafts acylation using phenacyl chloride and an appropriate catalyst like aluminum chloride.
Addition of the Sulfanyl Group: The sulfanyl group can be added through nucleophilic substitution reactions using thiols or disulfides.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of acids or bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-phenacyl-5-thio-1H-pyrimidin-6-one: Similar structure but with a thio group instead of a sulfanyl group.
2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one: Lacks the methyl group at the 4-position.
4-methyl-2-phenacyl-1H-pyrimidin-6-one: Lacks the sulfanyl group.
Uniqueness
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one is unique due to the presence of both the phenacyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C13H12N2O2S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N2O2S/c1-8-12(18)13(17)15-11(14-8)7-10(16)9-5-3-2-4-6-9/h2-6,18H,7H2,1H3,(H,14,15,17) |
Clave InChI |
RYGTXJMZOONOOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)CC(=O)C2=CC=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


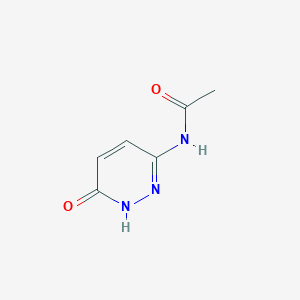


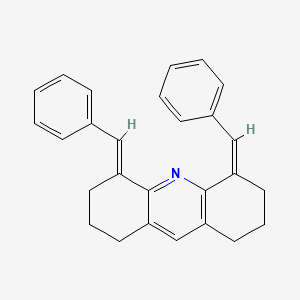
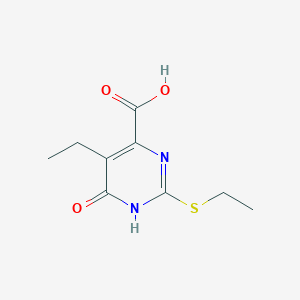
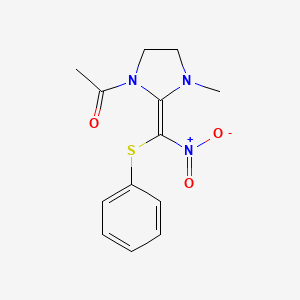
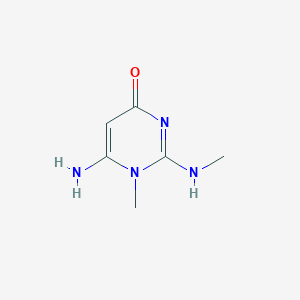
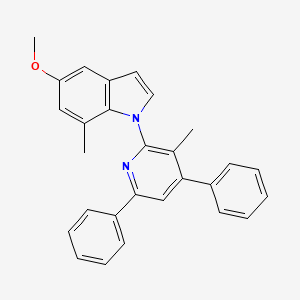
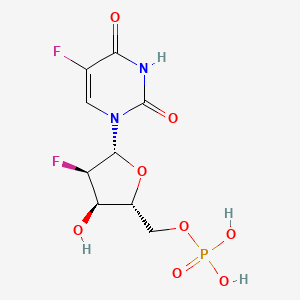

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
